Tridecansäure

Übersicht

Beschreibung

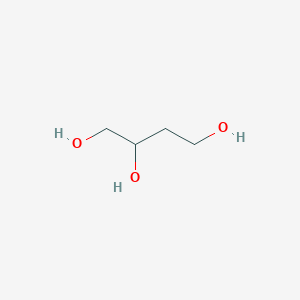

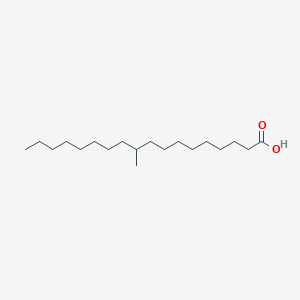

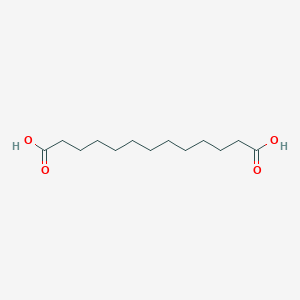

C13H24O4 . It is a white solid and is classified as a long-chain dicarboxylic acid. Brassylic acid is primarily used in the production of specialty nylons, such as nylon 1313, and is derived from the oxidation of erucic acid, which is abundant in some seed oils .

Wissenschaftliche Forschungsanwendungen

Brassylsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Bioabbaubare Lösungsmittel und Schmierstoffe: Aufgrund ihrer langkettigen Struktur wird Brassylsäure bei der Herstellung von biologisch abbaubaren Lösungsmitteln und Schmierstoffen eingesetzt.

Parfümerie und Pharmazeutika: Sie wird bei der Synthese von Duftstoffen und als Zwischenprodukt in der pharmazeutischen Produktion verwendet.

Klebstoffe und Beschichtungen: Brassylsäure wird bei der Formulierung von Klebstoffen und Pulverbeschichtungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Brassylsäure beinhaltet ihre Fähigkeit, stabile Ester und Polymere zu bilden. Die langkettige Dicarbonsäurestruktur ermöglicht es ihr, mit verschiedenen molekularen Zielstrukturen zu interagieren, was zur Bildung von Hochleistungsmaterialien führt. Die beteiligten Pfade umfassen Veresterungs- und Polymerisationsreaktionen, die zur Produktion von Spezialnylons und Polyestern führen .

Wirkmechanismus

Target of Action

Tridecanedioic acid, also known as brassylic acid, is an α,ω-dicarboxylic acid . It is a metabolite, an intermediate or product resulting from metabolism . .

Mode of Action

As a dicarboxylic acid, it can participate in various biochemical reactions, such as esterification reactions in the presence of methanol and sulfuric acid .

Biochemical Pathways

Tridecanedioic acid can be biosynthesized from its corresponding n-alkane . It is produced from the catalytic oxidation of erucic acid (13-docosenoic acid) . .

Pharmacokinetics

As a metabolite, it is involved in metabolic processes .

Result of Action

As a metabolite, it is likely involved in various metabolic processes .

Action Environment

Factors such as temperature and pressure could potentially affect its physical and chemical properties .

Biochemische Analyse

Biochemical Properties

It is known that Tridecanedioic acid can be produced by certain strains of Candida, such as Candida viswanathii . The production of Tridecanedioic acid from n-dodecane could be regulated by the sucrose and yeast extract concentrations in the medium .

Cellular Effects

It is known that Candida viswanathii can produce high levels of Tridecanedioic acid from n-dodecane . This suggests that Tridecanedioic acid might have some effects on the cellular processes of this organism.

Molecular Mechanism

It is known that Tridecanedioic acid is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that Tridecanedioic acid might interact with enzymes involved in this pathway.

Temporal Effects in Laboratory Settings

It is known that the productivity of Tridecanedioic acid can be regulated by the sucrose and yeast extract concentrations in the medium .

Metabolic Pathways

Tridecanedioic acid is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that Tridecanedioic acid might be involved in this metabolic pathway.

Transport and Distribution

It is known that Tridecanedioic acid is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that Tridecanedioic acid might be transported and distributed within cells and tissues in a manner related to this pathway.

Subcellular Localization

It is known that Tridecanedioic acid is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that Tridecanedioic acid might be localized in the subcellular compartments related to this pathway.

Vorbereitungsmethoden

Brassylsäure kann durch verschiedene Verfahren synthetisiert werden:

Oxidation von Erucasäure: Dies ist die gebräuchlichste Methode, bei der Erucasäure, die in Samenölen vorkommt, oxidiert wird, um Brassylsäure und Pelargonsäure als Nebenprodukt zu erzeugen.

Chemische Reaktionsanalyse

Brassylsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Brassylsäure kann weiter oxidiert werden, um andere Carbonsäuren zu erzeugen.

Reduktion: Sie kann reduziert werden, um Alkohole zu bilden.

Veresterung: Brassylsäure reagiert mit Alkoholen unter Bildung von Estern, die in verschiedenen industriellen Anwendungen verwendet werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Ester, Alkohole und andere Carbonsäuren .

Analyse Chemischer Reaktionen

Brassylic acid undergoes various chemical reactions, including:

Oxidation: Brassylic acid can be further oxidized to produce other carboxylic acids.

Reduction: It can be reduced to form alcohols.

Esterification: Brassylic acid reacts with alcohols to form esters, which are used in various industrial applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include esters, alcohols, and other carboxylic acids .

Vergleich Mit ähnlichen Verbindungen

Brassylsäure ist unter den langkettigen Dicarbonsäuren aufgrund ihrer spezifischen Anwendungen bei der Herstellung von Spezialnylons und biologisch abbaubaren Materialien einzigartig. Ähnliche Verbindungen umfassen:

Sebacinsäure: Eine weitere langkettige Dicarbonsäure, die bei der Herstellung von Nylon und Weichmachern verwendet wird.

Azelainsäure: Wird bei der Herstellung von Polymeren und zur Behandlung von Akne verwendet.

Dodecandisäure: Wird bei der Herstellung von Hochleistungs-Polyamiden und -polyestern verwendet.

Brassylsäure zeichnet sich durch ihren spezifischen Einsatz bei der Herstellung von Nylon 1313 und ihre Bioabbaubarkeit aus, was sie zu einer umweltfreundlichen Alternative in verschiedenen industriellen Anwendungen macht .

Eigenschaften

IUPAC Name |

tridecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNCZXXFRKPEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

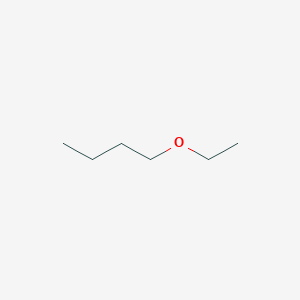

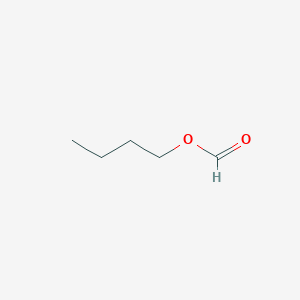

C(CCCCCC(=O)O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021683 | |

| Record name | Tridecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | Tridecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,11-Undecanedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 21 °C | |

| Record name | 1,11-Undecanedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-52-2 | |

| Record name | Tridecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIDECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL3IQ40C34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,11-Undecanedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 °C | |

| Record name | 1,11-Undecanedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary methods for producing tridecanedioic acid?

A1: Tridecanedioic acid is commercially produced mainly through the fermentation of n-tridecane by specific yeast strains, particularly Candida tropicalis. [, ] This microbial conversion offers a cost-effective and environmentally friendly alternative to traditional chemical synthesis. []

Q2: How does the fermentation process for DCA13 production work?

A2: Candida tropicalis utilizes n-tridecane as a carbon source. Through a series of enzymatic reactions, the yeast oxidizes the alkane, ultimately producing DCA13. [] The process can be optimized by controlling factors like pH, aeration, and nutrient supply. [, , ]

Q3: What are some challenges associated with DCA13 fermentation?

A3: Maintaining optimal conditions for both yeast growth and DCA13 production can be challenging. For instance, pH significantly influences both cell viability and DCA13 secretion. [] Additionally, DCA13 production can be inhibited by its accumulation in the fermentation broth. []

Q4: What is the molecular formula and weight of tridecanedioic acid?

A4: The molecular formula of tridecanedioic acid is C13H24O4. Its molecular weight is 244.33 g/mol. [, ]

Q5: How can tridecanedioic acid be characterized?

A5: Several spectroscopic techniques can be employed to characterize DCA13, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the compound's functional groups, structure, and molecular weight. [, , , ]

Q6: Are there any unique structural features of DCA13?

A6: DCA13 possesses a long hydrophobic chain with two terminal carboxylic acid groups. This structure allows it to interact with both hydrophobic and hydrophilic environments. [, ]

Q7: What is the solubility behavior of tridecanedioic acid?

A7: DCA13's solubility depends on the solvent and temperature. It exhibits limited solubility in water but is more soluble in organic solvents like butyl acetate. [, ] The presence of other compounds like paraffin or butanol can influence its solubility. []

Q8: How does the chain length of dicarboxylic acids, including DCA13, affect their interaction with other molecules?

A8: The length and flexibility of the carbon backbone in dicarboxylic acids, including DCA13, play a crucial role in intermolecular interactions. These factors can impact hydrogen bonding, crystallization behavior, and thermal properties when mixed with other compounds, such as lidocaine. []

Q9: Can tridecanedioic acid form inclusion complexes?

A9: Yes, DCA13 can form channel-type polypseudorotaxanes with β-cyclodextrin. [, ] This complexation occurs through hydrophobic interactions and hydrogen bonding between the DCA13 molecule and the cyclodextrin cavity. [, ]

Q10: What are the main applications of tridecanedioic acid?

A10: DCA13 is primarily used as a precursor in the fragrance industry for synthesizing musk ethylene brassylate, a valuable musk fragrance ingredient. [] Additionally, it is being explored as a building block for novel polymers with unique properties. [, ]

Q11: How does DCA13 contribute to the properties of polymers?

A11: Incorporating DCA13 into polymers, such as polyamides (nylons), can influence their thermal properties, crystallinity, and mechanical strength. The long aliphatic chain of DCA13 contributes to the flexibility and hydrophobicity of the resulting polymers. [, ]

Q12: Are there any potential biomedical applications for DCA13 or its derivatives?

A12: While research is ongoing, some studies suggest that DCA13 or its derivatives might have potential applications in biomedicine. For instance, certain aliphatic dioic acids, including DCA13, have shown insulinotropic effects in rat pancreatic islets, suggesting potential applications in diabetes research. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.